Temocillin, Antibiotic for Culture Media Use Only
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Overview
Description
Temocillin is a β-lactamase-resistant penicillin introduced by Beecham and marketed by Eumedica Pharmaceuticals as Negaban . It is primarily used for the treatment of multiple drug-resistant, Gram-negative bacteria . Temocillin is a 6-methoxy penicillin and a carboxypenicillin . Its primary use is against Enterobacteriaceae, particularly strains producing extended-spectrum β-lactamase or AmpC β-lactamase .
Preparation Methods
. The synthetic route typically involves the following steps:
Starting Material: Ticarcillin.
Methoxylation: Introduction of a methoxy group at the 6th position.
Purification: The product is purified to obtain temocillin.
Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
Temocillin undergoes various chemical reactions, including:
Oxidation: Temocillin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in temocillin.
Substitution: Substitution reactions can occur at the methoxy or carboxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Temocillin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-lactamase resistance mechanisms.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on Gram-negative bacteria.
Medicine: Utilized in clinical research to develop new treatment protocols for drug-resistant bacterial infections.
Industry: Applied in the development of culture media for microbiological assays.
Mechanism of Action
Temocillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria. Temocillin is particularly effective against β-lactamase-producing bacteria due to its resistance to hydrolysis by these enzymes .
Comparison with Similar Compounds
Temocillin is unique among β-lactam antibiotics due to its resistance to β-lactamase enzymes. Similar compounds include:
Ticarcillin: The parent compound of temocillin, less resistant to β-lactamases.
Cefoxitin: Another β-lactam antibiotic with similar resistance properties.
Carbenicillin: A carboxypenicillin with a broader spectrum but less β-lactamase resistance.
Temocillin’s uniqueness lies in its high stability against β-lactamase enzymes, making it a valuable tool in treating infections caused by resistant Gram-negative bacteria .
Properties
IUPAC Name |
6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKFLJARNKCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866863 |
Source
|
Record name | 6-[2-Carboxy(thiophen-3-yl)acetamido]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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